molecular formula C24H25N3O6S2 B2713952 Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 931726-54-4

Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No. B2713952
CAS RN: 931726-54-4
M. Wt: 515.6
InChI Key: DNGFKTGCWWTWJU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . It also has a sulfonyl group attached to a tert-butylphenyl group, an acetyl group linked to an amino group, and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The tert-butylphenyl group is likely to add significant bulk to the molecule, and the various polar groups (sulfonyl, acetyl, amino, and benzoate) would likely result in regions of differing electron density and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups would likely make it soluble in a range of solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by the polar groups and the overall size and shape of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization and Anilides Formation : Research demonstrated the cyclization of a related compound, leading exclusively to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's reactivity under base conditions (Ukrainets et al., 2014).

  • Heterocyclic Systems Synthesis : Another study highlighted the use of a methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate compound for the synthesis of various heterocyclic systems, indicating the versatility of such compounds in creating complex chemical structures (Selič et al., 1997).

  • Sulphur(IV)-Oxygen Interaction Study : An X-ray study investigated the molecular structures of compounds exhibiting Sulphur(IV)-Oxygen interactions, including methyl 2-(methylthio)benzoate, revealing insights into the structural and electronic characteristics of these interactions (Kucsman et al., 1984).

  • Antimicrobial Activity Assessment : A study synthesized 2-amino-3-cyanopyridine derivatives, assessing their potential antimicrobial activities, indicating the biomedical applications of compounds with similar structural motifs (Mansour et al., 2021).

  • Synthesis of Sulfoxide Thermolysis Products : Research on the sulfoxide thermolysis of diastereoisomeric compounds similar in complexity to the chemical demonstrated regioselective production of vinylogous urethanes and α-aminomethyl enoates, showcasing specific reactions relevant to chemical synthesis processes (Bänziger et al., 2002).

Mechanism of Action

Without more context, it’s difficult to predict the mechanism of action of this compound in biological systems. If it’s intended as a drug, its mechanism would depend on the specific biological target it’s designed to interact with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety. If it’s being used in materials science or another field, research might focus on understanding its physical and chemical properties and how these can be exploited .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-tert-butylphenol", "Sodium hydride", "Methyl 2-bromoacetate", "2-Amino-5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of 4-tert-butylphenol with methyl 2-bromoacetate in the presence of sodium hydride to form methyl 4-tert-butylphenyl carbonate.", "Step 2: Deprotection of methyl 4-tert-butylphenyl carbonate with hydrochloric acid to form 4-tert-butylphenol.", "Step 3: Coupling of 4-tert-butylphenol with 2-amino-5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoic acid.", "Step 4: Esterification of 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoic acid with methanol in the presence of hydrochloric acid to form methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Step 5: Purification of the final product using sodium hydroxide and extraction with ethyl acetate." ] }

CAS RN

931726-54-4

Molecular Formula

C24H25N3O6S2

Molecular Weight

515.6

IUPAC Name

methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

DNGFKTGCWWTWJU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC

solubility

not available

Origin of Product

United States

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